

Fundamental reaction mechanisms involving Azelaoyl chloride.

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Compound of Interest

Compound Name: Azelaoyl chloride

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An In-depth Technical Guide to the Fundamental Reaction Mechanisms of **Azelaoyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelaoyl chloride, also known as nonanedioyl dichloride, is a highly reactive bifunctional acyl chloride that serves as a critical building block in a multitude of synthetic applications.^{[1][2]} Its two acyl chloride groups, separated by a seven-carbon aliphatic chain, allow it to readily undergo nucleophilic acyl substitution reactions at both ends, making it an ideal monomer for polymerization and a versatile linker in the synthesis of complex molecules.^{[1][3]} This guide provides a comprehensive overview of the fundamental reaction mechanisms involving **Azelaoyl chloride**, detailed experimental protocols for its synthesis and subsequent reactions, and quantitative data to support its application in research and development. Furthermore, we explore its relevance in biological contexts, particularly for professionals in drug development.

Physicochemical Properties

Azelaoyl chloride is a colorless to light yellow liquid under standard conditions.^{[1][2]} Its high reactivity stems from the two electrophilic carbonyl carbons, which are susceptible to attack by a wide range of nucleophiles. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of **Azelaoyl Chloride**

Property	Value	Reference(s)
CAS Number	123-98-8	[1][2][3]
Molecular Formula	C ₉ H ₁₄ Cl ₂ O ₂	[1][2][4]
Molecular Weight	225.11 g/mol	[1][2][3]
Appearance	Colorless to light yellow clear liquid	[1]
Density	~1.143 - 1.150 g/mL at 20-25 °C	[1][3]
Boiling Point	166 °C at 18 mmHg; 171-173 °C at 30 mmHg	[1][3][5]
Refractive Index (n _{20/D})	1.467	[3][6]
Linear Formula	ClOC(CH ₂) ₇ COCl	[3]

Synthesis of Azelaoyl Chloride

The most common and efficient method for synthesizing **Azelaoyl chloride** is the reaction of azelaic acid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂).^[7] This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl groups of the carboxylic acid are converted into a better leaving group, which is then displaced by a chloride ion.^[8]

Experimental Protocol: Synthesis from Azelaic Acid

This protocol is adapted from the procedure described by Dietz et al. (2019).^[7]

Materials:

- Azelaic acid (C₉H₁₆O₄)
- Thionyl chloride (SOCl₂)
- Round-bottom flask

- Reflux condenser
- Heating mantle
- Distillation apparatus (for vacuum distillation)

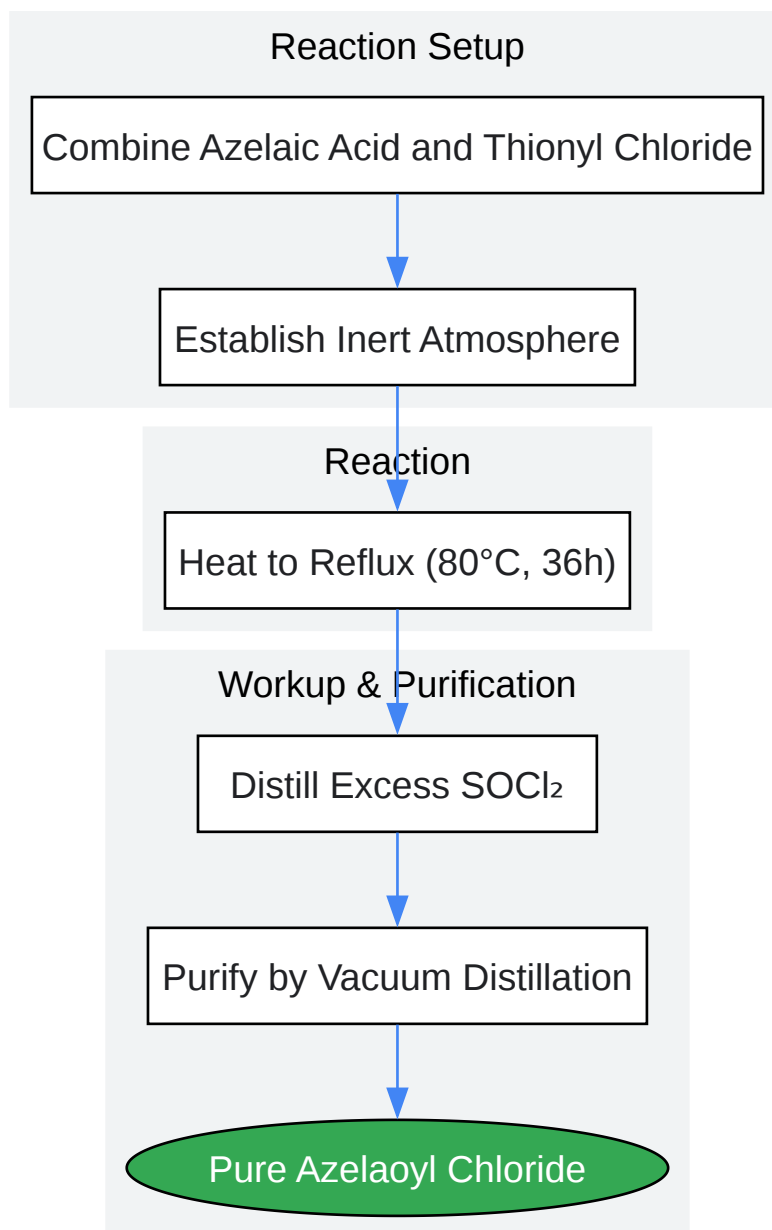
Procedure:

- In a round-bottom flask, combine azelaic acid (e.g., 40 g, 212.5 mmol) and an excess of thionyl chloride (e.g., 101.13 g, 850.1 mmol).^[7]
- Equip the flask with a reflux condenser and ensure the setup is under an inert atmosphere (e.g., nitrogen or argon).^[7]
- Heat the reaction mixture to reflux at 80 °C and maintain for 36 hours.^[7]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride by distillation at atmospheric pressure (boiling point of SOCl₂ is 76 °C).^[7]
- The crude product is then purified by vacuum distillation (b.p. 137 °C at 7 mm Hg) to yield **Azelaoyl chloride** as a clear liquid.^[7]

Quantitative Data:

- Yield: Nearly 100%^[7]
- Reactant Molar Ratio (SOCl₂:Azelaic Acid): 4:1^[7]

Experimental Workflow: Synthesis of Azelaoyl Chloride



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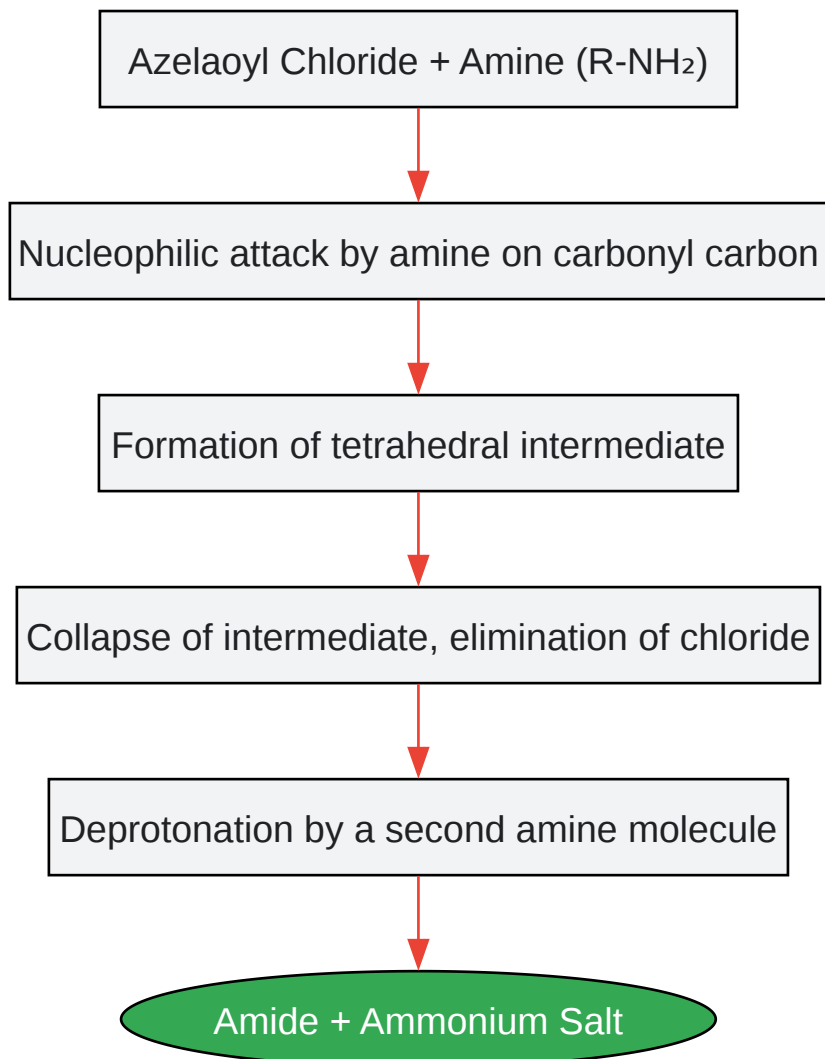
Caption: Workflow for the synthesis of **Azelaoyl chloride**.

Core Reaction Mechanisms

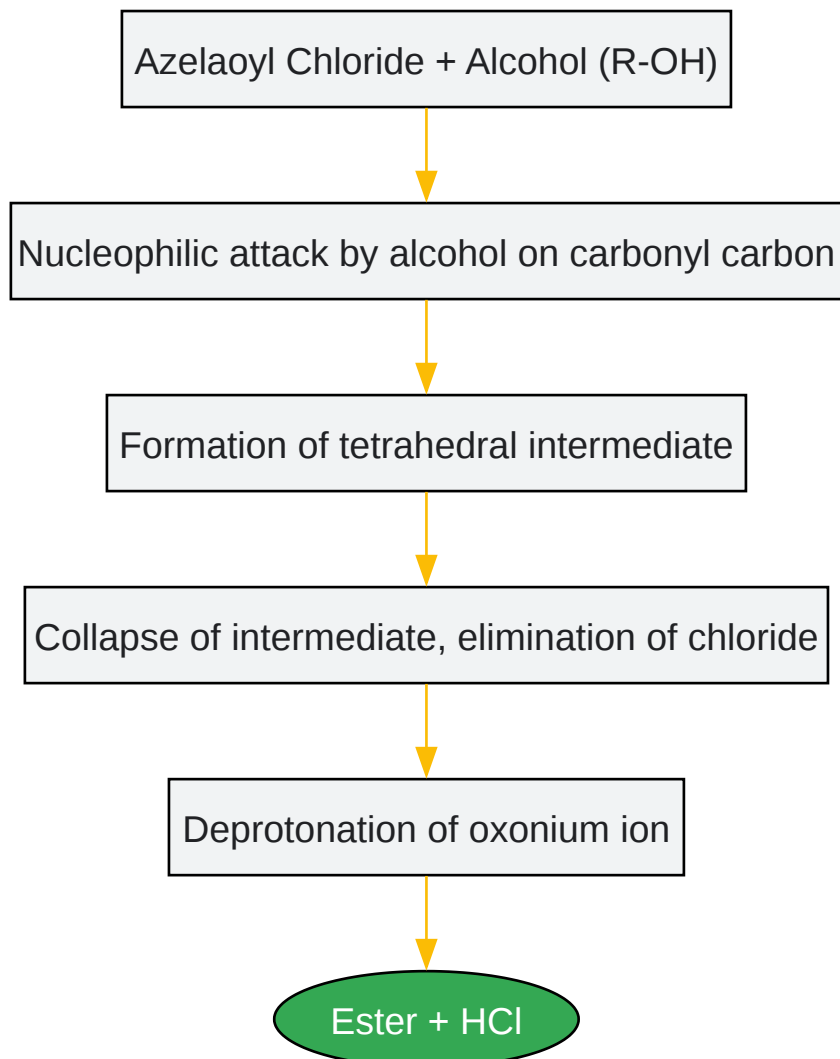
As an acyl chloride, **Azelaoyl chloride**'s reactivity is dominated by the nucleophilic acyl substitution mechanism.^{[9][10]} This two-step addition-elimination process is fundamental to all

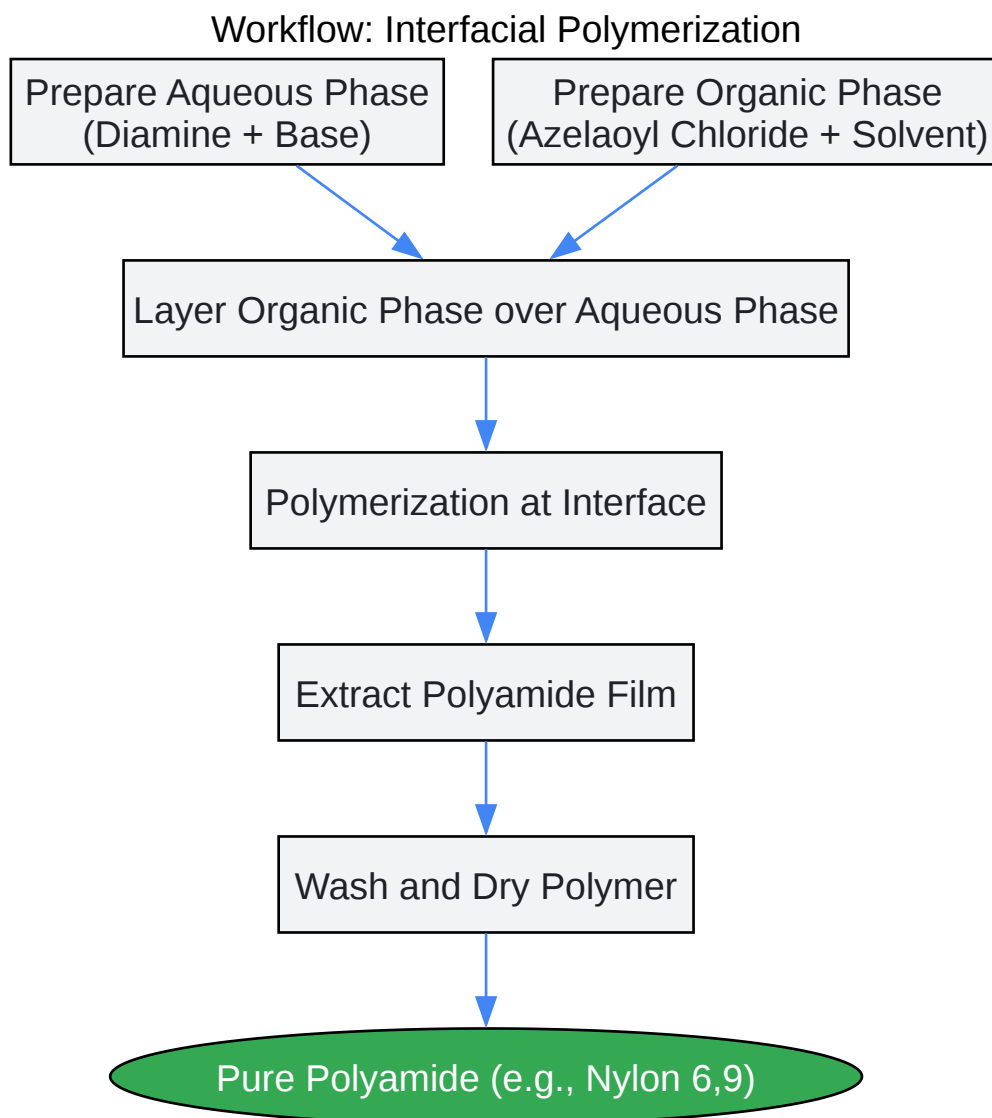
its major reactions. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophiles.[9]

Mechanism: Amide Formation

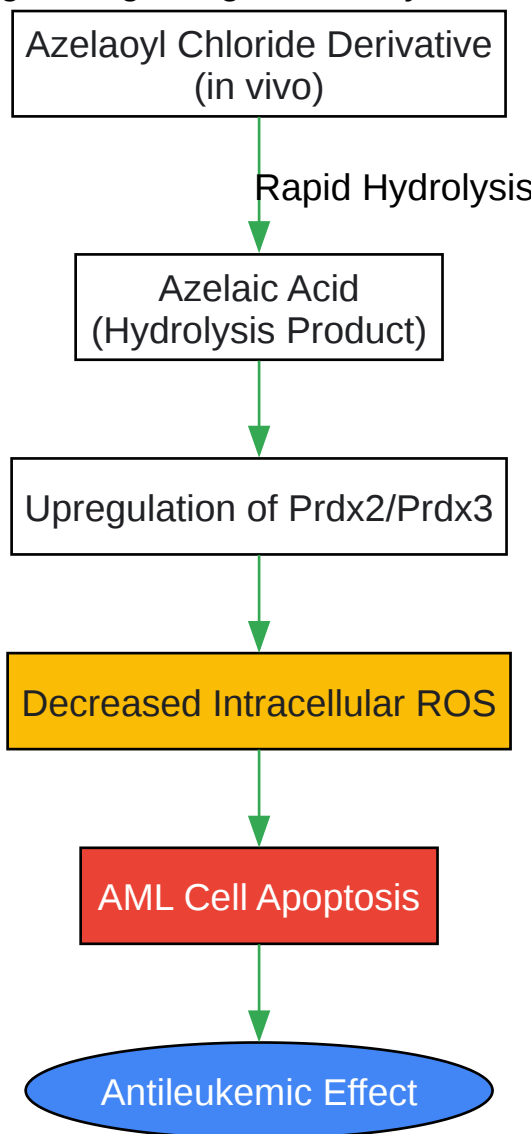


Mechanism: Ester Formation





Potential Biological Signaling of Azelaoyl Chloride Derivatives



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